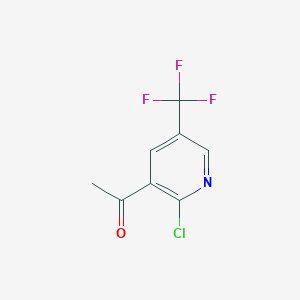

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone

Descripción general

Descripción

“1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 2-position . The compound also contains an ethanone group attached to the 3-position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it, as well as an ethanone group . The InChI code for this compound is "1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2" .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.58 . The compound is a light yellow solid .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone serves as a precursor in the synthesis of complex organic compounds. It plays a crucial role in catalytic processes, particularly in the formation of pyridine-based ligands, which are essential in coordination chemistry. These ligands are instrumental in developing metal complexes with significant spectroscopic, structural, and electrochemical properties. Such complexes find applications in various fields, including material science and biochemistry, due to their unique magnetic and biological activities (Boča, Jameson, & Linert, 2011).

Environmental Science

In environmental science, the compound under study is crucial in understanding the behavior and fate of fluorinated organic compounds. Research into alternative PFAS compounds, which include the likes of this compound, sheds light on their environmental impact, toxicity, and potential as more sustainable alternatives to traditional PFAS. Such studies are vital for developing new materials that are less harmful to the environment and for understanding the long-term implications of fluorinated compounds in ecosystems (Wang et al., 2019).

Advanced Materials

The compound's unique structure, incorporating both chloro and trifluoromethyl groups attached to a pyridinyl ring, makes it an excellent candidate for developing advanced materials. Its chemical properties are explored in the design of materials with specific electronic, magnetic, and optical characteristics. These materials are promising for applications in electronics, photonics, and as components of complex molecular systems with tailored functionalities (Pilbrow, 1978).

Organic Pollutant Treatment

The study of redox mediators and oxidoreductive enzymes in treating organic pollutants highlights the potential applications of this compound in environmental remediation. Its role as a redox mediator can enhance the efficiency of enzymatic degradation processes, offering an innovative approach to managing and treating persistent organic pollutants in industrial wastewater (Husain & Husain, 2007).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with skin, wash with plenty of soap and water. Avoid breathing dust, fume, gas, mist, vapors, or spray .

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of biological targets, contributing to their broad range of activities .

Mode of Action

Trifluoromethylpyridines are known to exhibit diverse biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound’s interaction with its targets likely involves these properties, leading to changes at the molecular level.

Biochemical Pathways

Given the wide use of trifluoromethylpyridines in agrochemicals and pharmaceuticals, it can be inferred that this compound may influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s physical form is described as a yellow oil or low melt solid , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound’s trifluoromethylpyridine structure suggests it may have a broad range of biological activities .

Análisis Bioquímico

Biochemical Properties

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone plays a crucial role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic state of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a biological response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other critical cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as its distribution within the cell determines its access to target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c1-4(14)6-2-5(8(10,11)12)3-13-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTURWIPCZHAYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695018 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-73-8 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

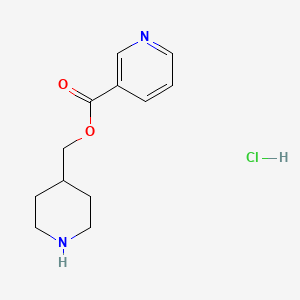

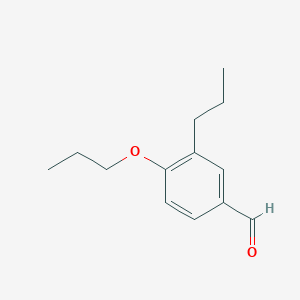

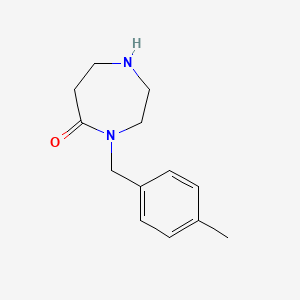

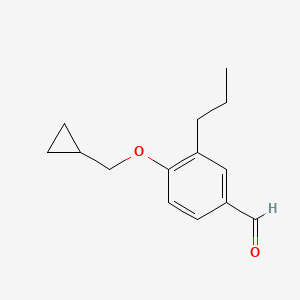

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)

![4-[2-(3-Piperidinyl)ethyl]morpholine](/img/structure/B1394802.png)

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)